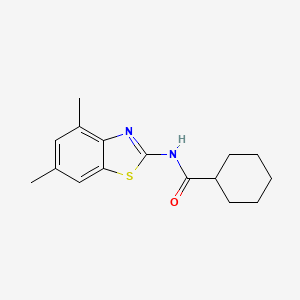

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRUJHCRJJNGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 6 positions of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the 4,6-dimethylbenzothiazole with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties

Recent studies have indicated that compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibit potent anticoagulant effects. Specifically, derivatives of benzothiazole have been investigated for their ability to inhibit factor Xa (FXa), a key enzyme in the coagulation cascade. These compounds demonstrate promise as therapeutic agents for conditions such as thrombosis and embolism .

2. Anticancer Activity

Benzothiazole derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, research involving cycloplatinated complexes of benzothiazole has demonstrated selective toxicity towards lung carcinoma (A549) and cervix carcinoma (HeLa) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division .

3. Neurological Applications

The compound has also been explored for its potential neuroprotective effects. In particular, it has been suggested that benzothiazole derivatives can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's disease. The modulation of these receptors may help in developing treatments aimed at cognitive decline .

Biochemical Applications

1. Fluorescent Probes

This compound can be utilized as a fluorescent probe due to its unique optical properties. Compounds with similar structures have been employed in fluorescence microscopy to study cellular processes and dynamics .

2. Drug Delivery Systems

The compound's ability to form stable complexes with metals suggests potential applications in drug delivery systems. These complexes can enhance the solubility and bioavailability of therapeutic agents, making them more effective in clinical settings .

Materials Science Applications

1. Organic Electronics

Benzothiazole derivatives are being investigated for their role in organic electronic materials due to their semiconducting properties. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Data Tables

Case Study 1: Anticoagulant Efficacy

A study published in a patent highlighted the synthesis of novel FXa inhibitors based on benzothiazole structures. These compounds demonstrated significant anticoagulant effects in vitro and were effective in preventing thromboembolic events when administered orally .

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving cycloplatinated complexes derived from benzothiazole showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The study provided insights into the structure-activity relationship that governs this activity, emphasizing the importance of molecular modifications .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes and upregulation of tumor suppressor genes.

Comparison with Similar Compounds

Similar Compounds

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but contains a chlorine atom at the 6-position instead of dimethyl groups.

2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Contains bromine atoms at the 2 and 6 positions and an aniline group.

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of dimethyl groups at the 4 and 6 positions, which enhance its lipophilicity and potentially improve its biological activity compared to other benzothiazole derivatives.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activity. This article explores its biological properties, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzothiazole moiety and a cyclohexanecarboxamide group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity : Benzothiazole derivatives have shown promise as antimicrobial agents. They disrupt bacterial cell wall synthesis and inhibit DNA replication.

- Antiparasitic Effects : Certain benzothiazole derivatives display antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment .

- Enzyme Inhibition : The compound may also act as a potent inhibitor of factor Xa (FXa), which is crucial for blood coagulation. This inhibition suggests potential therapeutic applications in preventing thromboembolic disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Toxicity Assessment : Preliminary toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting a low acute toxicity profile .

- Skin Sensitization : The compound has been evaluated for skin sensitization potential in guinea pigs and was found not to be a skin sensitizer .

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiparasitic | Inhibits Plasmodium falciparum growth | |

| Enzyme Inhibition | FXa inhibitor | |

| Acute Toxicity | LD50 > 2000 mg/kg |

Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of a related benzothiazole derivative against Plasmodium falciparum. The compound exhibited significant inhibition of parasite growth in vitro and improved survival rates in murine models infected with drug-resistant strains. This highlights the potential of benzothiazole derivatives in treating malaria .

Study 2: Anticoagulant Properties

Another research focused on the anticoagulant effects of similar compounds. It was found that these compounds effectively inhibited FXa activity, demonstrating their potential use in managing thromboembolic conditions. The study concluded that these compounds could serve as a basis for developing new anticoagulant therapies .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and substituted benzothiazole amines. For example, cyclohexanecarbonyl chloride reacts with 2-amino-4,6-dimethylbenzothiazole in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃) to form the carboxamide bond. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio), solvent choice, and reaction time (12–24 hours) to improve yields (45–75%) . Column chromatography (hexane/EtOAc gradients) is commonly used for purification .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ ~2.0–2.5 ppm (cyclohexane CH₂ groups), δ ~6.5–8.0 ppm (benzothiazole aromatic protons), and δ ~10–12 ppm (amide NH) confirm connectivity .

- FT-IR : Stretching bands at ~3276 cm⁻¹ (N–H), ~1635 cm⁻¹ (C=O), and ~1553 cm⁻¹ (C–N) validate the amide group .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the benzothiazole and cyclohexane moieties .

Advanced Research Questions

Q. How do conformational changes in the cyclohexane ring influence the compound’s bioactivity?

- Methodological Answer : The chair conformation of the cyclohexane ring minimizes steric strain, but substituents on the benzothiazole moiety can induce puckering. Computational studies (DFT or Hartree-Fock methods) model energy barriers for ring flipping (~5–10 kcal/mol), while molecular docking predicts interactions with biological targets (e.g., enzyme active sites). Experimental validation via temperature-dependent NMR can detect conformational equilibria .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in bond angles or torsional parameters require iterative refinement using programs like SHELXL . Key steps:

- Validate hydrogen bonding (e.g., N–H⋯O interactions) via Mercury software’s visualization tools .

- Cross-check displacement parameters (Ueq) with thermal ellipsoid models to identify disorder or twinning .

- Compare experimental and simulated powder diffraction patterns to confirm phase purity .

Q. How can functionalization of the benzothiazole moiety modulate physicochemical properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4/6 positions enhances electrophilicity, while alkyl groups improve lipophilicity. Strategies:

- Suzuki coupling : Attach aryl boronic acids to halogenated benzothiazoles.

- Thiourea derivatization : React with isothiocyanates to form N-(arylcarbamothioyl) derivatives, improving metal-binding capacity .

- Monitor changes via HPLC logP measurements and UV-Vis spectroscopy for solubility and electronic effects .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data across synthesized analogs?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For IC₅₀ comparisons, apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05). Confounding variables (e.g., purity >95%) must be controlled via LC-MS validation .

Q. How can computational phasing improve structural determination for low-resolution crystallographic data?

- Methodological Answer : For low-resolution (<2.0 Å) data, employ SHELXD/SHELXE pipelines for experimental phasing. Use high redundancy (>95%) data collection to enhance signal-to-noise ratios. Molecular replacement with homologous structures (e.g., PDB entries) can guide initial model building, followed by density modification in PHENIX .

Tables for Key Data

| Property | Method | Typical Values | Reference |

|---|---|---|---|

| Crystal System | X-ray diffraction | Triclinic (P1) or Monoclinic (P2₁/c) | |

| Bond Length (C=O) | X-ray | 1.22–1.24 Å | |

| ¹³C NMR (C=O) | NMR (125 MHz, CDCl₃) | δ ~175–178 ppm | |

| logP | HPLC | 2.5–3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.